4-amino-1-imino-1lambda6-thian-1-one dihydrochloride
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Overview
Description
4-amino-1-imino-1lambda6-thian-1-one dihydrochloride is a chemical compound with the molecular formula C5H13ClN2OS and a molecular weight of 184.68 g/mol . This compound is characterized by the presence of an amino group, an imino group, and a thian-1-one structure, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-imino-1lambda6-thian-1-one dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a thian-1-one derivative with an amine source in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems. This ensures consistent quality and efficiency in the production process. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-imino-1lambda6-thian-1-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The amino and imino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-amino-1-imino-1lambda6-thian-1-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-1-imino-1lambda6-thian-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-amino-1-imino-1lambda6-thian-1-one: A closely related compound with similar structural features.
4-amino-1-imino-1lambda6-thian-1-one monohydrochloride: Another derivative with a different chloride content.
Uniqueness
4-amino-1-imino-1lambda6-thian-1-one dihydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes .
Properties
CAS No. |
2624135-02-8 |
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Molecular Formula |
C5H14Cl2N2OS |
Molecular Weight |
221.15 g/mol |
IUPAC Name |
1-imino-1-oxothian-4-amine;dihydrochloride |
InChI |
InChI=1S/C5H12N2OS.2ClH/c6-5-1-3-9(7,8)4-2-5;;/h5,7H,1-4,6H2;2*1H |
InChI Key |
XXKLLTWWGLWTQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=N)(=O)CCC1N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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